Diisobutylamine hydrochloride

概要

説明

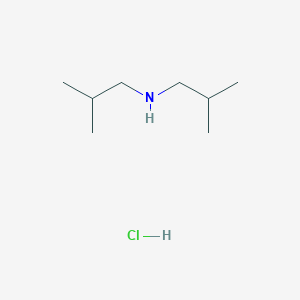

Diisobutylamine hydrochloride is an organic compound with the molecular formula C₈H₂₀ClN. It is a secondary amine, characterized by the presence of two isobutyl groups attached to a nitrogen atom. This compound is typically found as a colorless liquid and is known for its weak basicity. This compound is used in various industrial applications, including as a corrosion inhibitor and a precursor to fertilizers .

準備方法

Synthetic Routes and Reaction Conditions: Diisobutylamine hydrochloride can be synthesized through the reaction of ammonia and butanol over a dehydration catalyst at high temperature and pressure. Alternatively, ammonia, butanol, and hydrogen can be passed over a dehydrogenation catalyst . The reaction conditions typically involve high temperatures and pressures to facilitate the formation of diisobutylamine, which is then converted to its hydrochloride salt.

Industrial Production Methods: In industrial settings, this compound is produced in large quantities. For instance, in 1976, approximately 18,000 tons of diisobutylamine were produced . The industrial production process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: Diisobutylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Dimethyldioxirane is commonly used as the oxidizing agent.

Substitution: Arylphosphonic dichlorides are used in substitution reactions.

Major Products:

Oxidation: Diisobutylhydroxylamine.

Substitution: Arylphosphonic amines.

科学的研究の応用

Chemical Synthesis

Diisobutylamine hydrochloride is widely utilized as a precursor in the synthesis of various chemicals, particularly in the production of fertilizers. Its role as a secondary amine allows it to participate in various chemical reactions, including:

- Substitution Reactions : DBAH can react with arylphosphonic dichlorides to form arylphosphonic amines, which are valuable intermediates in organic synthesis.

- Oxidation Reactions : It can be oxidized to produce diisobutylhydroxylamine using agents like dimethyldioxirane, which has applications in the synthesis of fine chemicals.

Corrosion Inhibition

DBAH serves as an effective corrosion inhibitor in hydrocarbon streams that contain residual ammonia or amines. Its weak basicity helps mitigate corrosion processes, making it suitable for:

- Oil and Gas Industry : DBAH is employed to protect pipelines and equipment from corrosion caused by acidic environments.

- Semiconductor Manufacturing : It is used in cleaning surfaces that contain titanium nitride, essential for maintaining the integrity of semiconductor devices.

Environmental Applications

Recent studies have highlighted DBAH's potential in environmental remediation processes, particularly in CO2 fixation and mineralization:

- Carbonation Enhancement : DBAH has been used in a novel carbonation enhancement system for capturing CO2 in Ca²⁺/Mg²⁺-rich aqueous solutions. Experiments demonstrated that up to 98% of Ca²⁺ and 91% of Mg²⁺ could be precipitated as carbonates within minutes when using a diisobutylamine + n-octanol system .

- Regeneration of pH Regulators : The regeneration of DBAH during carbonation processes has shown promising results, with the ability to maintain its efficacy over multiple cycles .

Biological Applications

In biological contexts, DBAH has been utilized to control microbial growth:

- Sulfate-Reducing Bacteria Control : DBAH has been applied in water flooding operations to inhibit the growth of sulfate-reducing bacteria, which can cause operational issues in oil recovery processes.

Toxicological Studies

While DBAH has numerous applications, it is also essential to consider its safety profile:

- Toxicity Data : Studies have indicated that this compound is flammable and toxic upon exposure. It can cause severe skin burns and respiratory irritation, necessitating careful handling .

Data Summary Table

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Chemical Synthesis | Precursor for fertilizers | Involved in substitution and oxidation reactions |

| Corrosion Inhibition | Oil and gas pipelines | Effective against corrosion in acidic environments |

| Environmental Remediation | CO2 fixation | 98% Ca²⁺ and 91% Mg²⁺ precipitation achieved |

| Biological Applications | Control of sulfate-reducing bacteria | Effective in water flooding operations |

| Toxicological Studies | Safety assessments | Toxic upon exposure; causes severe burns |

Case Studies

- Carbonation Dynamics : A study demonstrated that using diisobutylamine with n-octanol effectively captured CO2 from aqueous solutions rich in calcium and magnesium ions. The process showed high efficiency with minimal loss over multiple cycles .

- Corrosion Inhibition : Research indicated that DBAH significantly reduced corrosion rates in hydrocarbon streams compared to untreated controls, highlighting its utility in industrial applications.

- Microbial Control : Field tests showed that DBAH effectively reduced sulfate-reducing bacteria populations during enhanced oil recovery operations, leading to improved oil yield.

作用機序

Diisobutylamine hydrochloride exerts its effects primarily through its basicity. Being a weak base, it reacts preferentially with mineral acids in hydrocarbon streams, forming less corrosive salts . This property makes it effective as a corrosion inhibitor. Additionally, its ability to inhibit bacterial growth is attributed to its interaction with bacterial cell membranes, disrupting their function and leading to cell death .

類似化合物との比較

Diisobutylamine: The parent compound, which is also a secondary amine with two isobutyl groups.

Butylamine: A primary amine with a single butyl group.

Dibutylamine: A secondary amine with two butyl groups.

Comparison: Diisobutylamine hydrochloride is unique due to its specific structure, which imparts distinct properties such as weak basicity and effectiveness as a corrosion inhibitor. Compared to butylamine and dibutylamine, this compound has a higher molecular weight and different reactivity patterns, making it suitable for specific industrial applications .

生物活性

Diisobutylamine hydrochloride (DBAH) is a secondary amine derivative with significant biological activity and various industrial applications. This compound is primarily recognized for its antimicrobial properties, environmental applications, and potential in agricultural chemistry. This article delves into the biological activity of DBAH, supported by research findings, case studies, and data tables.

This compound has the chemical formula and is characterized as a colorless liquid with an ammonia-like odor. It is a weak base and exhibits solubility in organic solvents but is insoluble in water . The compound's structure consists of two isobutyl groups attached to a nitrogen atom, making it a secondary amine.

Antimicrobial Activity

DBAH has been studied for its antimicrobial properties , particularly against various bacterial strains. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria. A notable study demonstrated its effectiveness in controlling sulfate-reducing bacteria in water treatment processes, where low concentrations of DBAH were sufficient to eliminate resistant microorganisms .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 30 µg/mL | |

| Pseudomonas aeruginosa | 40 µg/mL |

Environmental Applications

DBAH has significant implications in environmental science, particularly in water treatment . Its ability to inhibit bacterial growth makes it useful in controlling microbial populations in industrial water systems. For instance, DBAH has been effectively employed in water flooding operations to manage sulfate-reducing bacteria, which are known to cause corrosion and other detrimental effects in hydrocarbon extraction processes .

Industrial Uses

In addition to its antimicrobial properties, DBAH serves as a corrosion inhibitor in various industrial applications. It reacts preferentially with mineral acids, forming less corrosive salts that help protect equipment from degradation during hydrocarbon processing. Moreover, DBAH is utilized in the formulation of herbicides and fertilizers, demonstrating its versatility in agricultural chemistry .

Case Studies

A series of case studies have highlighted the effectiveness of DBAH in different applications:

- Water Treatment : In a controlled study involving oil field water systems, DBAH was introduced at concentrations ranging from 10 to 100 ppm. Results indicated a significant reduction in sulfate-reducing bacteria populations within 48 hours .

- Corrosion Prevention : An industrial trial involving hydrocarbon streams treated with DBAH showed a marked decrease in corrosion rates compared to untreated controls, confirming its efficacy as a corrosion inhibitor .

- Agricultural Chemistry : Field tests demonstrated that fertilizers synthesized using DBAH as a precursor exhibited enhanced nutrient retention and reduced leaching compared to conventional fertilizers .

特性

IUPAC Name |

2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-7(2)5-9-6-8(3)4;/h7-9H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSBLUHKYYCLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939593 | |

| Record name | 2-Methyl-N-(2-methylpropyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18251-82-6 | |

| Record name | 1-Propanamine, 2-methyl-N-(2-methylpropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018251826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-N-(2-methylpropyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。